molecular formula C6H2BrClN2 B567133 3-broMo-5-chloropyridine-4-carbonitrile CAS No. 1335052-66-8

3-broMo-5-chloropyridine-4-carbonitrile

Cat. No. B567133
M. Wt: 217.45
InChI Key: BHCKYDNBZYMFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-broMo-5-chloropyridine-4-carbonitrile is a chemical compound with the CAS Number: 1335052-66-8 . It has a linear formula of C6H2BRCLN2 . The compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials for electronic devices.


Molecular Structure Analysis

The molecular structure of 3-broMo-5-chloropyridine-4-carbonitrile is represented by the InChI code: 1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H . The molecular weight of the compound is 217.45 .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Regioselective Hydrodehalogenation and Synthesis Applications

A study by Ioannidou and Koutentis (2011) demonstrated the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles to synthesize 3-haloisothiazole-4-carbonitriles. This process is critical for generating derivatives of 3-bromo-5-chloropyridine-4-carbonitrile for further chemical reactions and studies, showcasing its utility in synthesizing novel compounds with potential applications in various fields of chemistry and materials science (Ioannidou & Koutentis, 2011).

Antimicrobial Activity

Bogdanowicz et al. (2013) utilized a derivative of 3-bromo-5-chloropyridine-4-carbonitrile for the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, which were evaluated for their antimicrobial activity. This research indicates the compound's role in developing new antimicrobial agents, highlighting its importance in medicinal chemistry (Bogdanowicz et al., 2013).

Chemical Transformations and Reactivity

Kalogirou and Koutentis (2014) explored the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, leading to 3-amino-substituted derivatives in high yields. This study provides insights into the compound's reactivity and potential for creating a variety of chemically significant derivatives (Kalogirou & Koutentis, 2014).

Spectroscopic Analysis and Molecular Structure

Research by Tranfić et al. (2011) on a pyridine derivative closely related to 3-bromo-5-chloropyridine-4-carbonitrile, involving X-ray and spectroscopic analysis, sheds light on its structural and spectroscopic properties. Such studies are pivotal for understanding the molecular characteristics that influence the compound's utility in further scientific applications (Tranfić et al., 2011).

Computational Studies and Molecular Dynamics

Arulaabaranam et al. (2021) conducted computational calculations to evaluate the molecular structure, energy, and biological significance of a derivative of 3-bromo-5-chloropyridine-4-carbonitrile. This research highlights the compound's potential in drug discovery and development, emphasizing its role in molecular docking and dynamics studies (Arulaabaranam et al., 2021).

Safety And Hazards

The compound is classified as harmful if swallowed (H302) according to its Safety Data Sheet . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-bromo-5-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCKYDNBZYMFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-broMo-5-chloropyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.